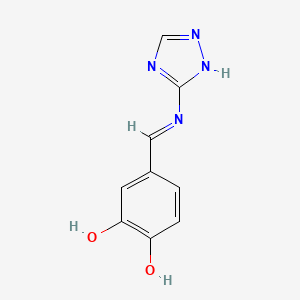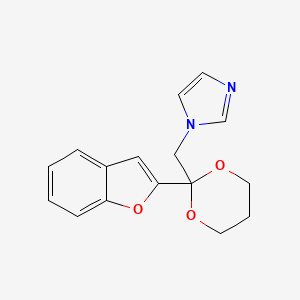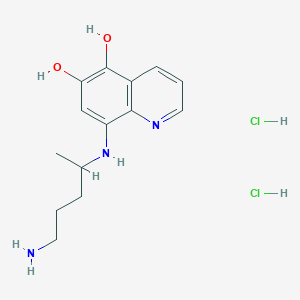
5-(Dimethylamino)furan-2,4-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)furan-2,4-dicarbaldehyde is an organic compound that features a furan ring substituted with dimethylamino and aldehyde groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)furan-2,4-dicarbaldehyde typically involves the functionalization of a furan ring. One common method is the oxidation of 5-(Dimethylamino)furan-2-carbaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dimethylamino)furan-2,4-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of 5-(Dimethylamino)furan-2,4-dicarboxylic acid.
Reduction: Formation of 5-(Dimethylamino)furan-2,4-dimethanol.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Dimethylamino)furan-2,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Industry: Utilized in the development of advanced materials such as conductive polymers and sensors.
Mecanismo De Acción
The mechanism by which 5-(Dimethylamino)furan-2,4-dicarbaldehyde exerts its effects is primarily through its ability to participate in various chemical reactions. The dimethylamino group can donate electron density to the furan ring, enhancing its reactivity. The aldehyde groups can form covalent bonds with nucleophiles, making the compound a versatile intermediate in organic synthesis. Molecular targets and pathways involved include interactions with enzymes and receptors in biological systems, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Furandicarboxaldehyde: A related compound with aldehyde groups at the 2 and 5 positions of the furan ring.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at the 5 position.
Furfural: A simpler furan derivative with an aldehyde group at the 2 position.
Uniqueness
5-(Dimethylamino)furan-2,4-dicarbaldehyde is unique due to the presence of both dimethylamino and aldehyde groups on the furan ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis and materials science.
Propiedades
Número CAS |
93824-97-6 |
|---|---|
Fórmula molecular |
C8H9NO3 |
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
5-(dimethylamino)furan-2,4-dicarbaldehyde |
InChI |
InChI=1S/C8H9NO3/c1-9(2)8-6(4-10)3-7(5-11)12-8/h3-5H,1-2H3 |
Clave InChI |
MBSLZEOHHGIEQL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(O1)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)

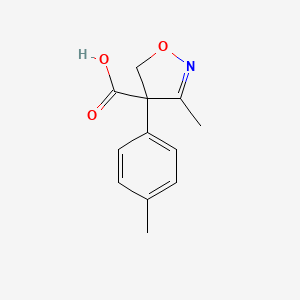
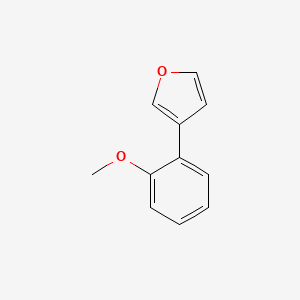
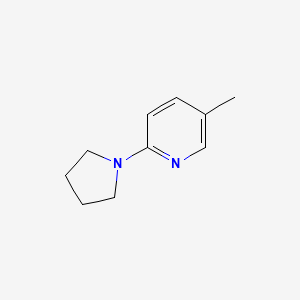
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
![6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12873471.png)
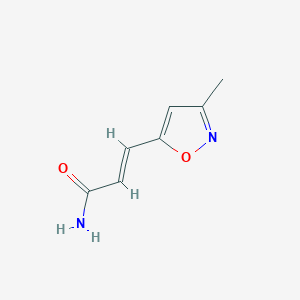
![3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12873487.png)
![4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide](/img/structure/B12873494.png)

